Sourcing a validated PRAC inhibitor or antibacterial lead with defined mechanism-of-action is critical. Pyrrole-2-carboxylic acid (CAS 634-97-9) is the established competitive inhibitor of proline racemase, mimicking the enzyme's planar transition state for structure-based drug design against Trypanosoma parasites. It also exhibits potent anti-Listeria activity via membrane disruption.
- Selective PRAC inhibition: no cross-reactivity with hydroxyproline-2-epimerase, ensuring clean pharmacological data.
- Proven food-model efficacy: reduces L. monocytogenes by 2.4 log CFU/cm² (lettuce) and 1.8 log CFU/cm² (beef) at 10 days.
- Distinct pKa 4.4 and facile 2-position decarboxylation enable unique synthetic utility over positional isomers.
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
CAS No.634-97-9
Cat. No.B041514
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Pyrrole-2-Carboxylic Acid
CAS
634-97-9
Synonyms
2-pyrrolecarboxylic acid 2-pyrrolecarboxylic acid, monosodium salt pyrrole-2-carboxylate pyrrole-2-carboxylic acid
Pyrrole-2-carboxylic acid (PCA; CAS 634-97-9) is a heterocyclic aromatic carboxylic acid consisting of a pyrrole ring with a carboxyl substituent at the 2-position [1]. It is a small molecule (MW 111.1 g/mol) characterized by its amphoteric nature and its ability to act as both a Brønsted acid and a ligand . The compound exhibits a specific acid dissociation constant (pKa) of 4.4 in water at 25°C, which is distinct among heterocyclic carboxylic acids and serves as a critical physicochemical marker for its identity and reactivity [2]. PCA is a known metabolite in various biological systems, including its production by Streptomyces species , and is a key building block in synthetic organic chemistry and materials science [3].
Positional identity: pyrrole-2-carboxylic acid, not the 3-isomer
Weakly acidic profile (pKa distinct from pyrrole-3-carboxylic acid) modulates pH-dependent reactivity and coordination
Labile 2‑carboxyl group enables decarboxylative coupling and ipso‑substitution workflows
[1] PubChem. (2024). Pyrrole-2-carboxylic acid (CID: 12473). National Center for Biotechnology Information. View Source
[3] Altman, R. A., et al. (2008). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides. *Journal of Organic Chemistry*, 73(13), 5167-5169. View Source
Why Pyrrole-2-Carboxylic Acid Is Irreplaceable
The pyrrole ring's inherent electronic properties dictate that the position of the carboxylic acid substituent drastically alters the molecule's physicochemical and reactive profile, making simple substitution with positional isomers (e.g., pyrrole-3-carboxylic acid) or heteroatom analogs (e.g., furan-2-carboxylic acid) invalid for most applications. The electron-rich nature of the pyrrole ring facilitates unique reactivity at the 2-position, including facile decarboxylation, which is a defining feature not shared by the 3-isomer [1]. Furthermore, the pKa of PCA (4.4) is significantly different from that of pyrrole-3-carboxylic acid (5.0), furan-2-carboxylic acid (3.15), and benzoic acid (4.2), which directly impacts its ionization state, solubility, and behavior in pH-sensitive systems like biological assays or coordination chemistry [2]. In biological contexts, PCA's selective inhibition of proline racemase is a function of its specific planar geometry, which mimics a transition state and is absent in many other pyrrole carboxylates [3]. Therefore, procurement decisions must be based on the specific CAS 634-97-9 to ensure the required reactivity, potency, or material property.
PCA
Lower pKa favours deprotonated carboxylate at neutral pH
Pyrrole-3-carboxylic acid
Higher pKa shifts ionization equilibrium; may alter solubility, membrane permeability and metal-binding behaviour
PCA
Electron-rich pyrrole-NH participates in hydrogen-bonding and electronic tuning
Furan-2-carboxylic acid
Replacement of NH with O changes hydrogen-bond donor/acceptor profile and ring electronics; reactivity and biological recognition may differ
Lack specific planar shape and electronic signature; no reported proline racemase inhibition
[1] Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. *Journal of the American Chemical Society*, 131(33), 11674-11675. View Source
[3] Berneman, A., et al. (2009). Proline racemases are conserved mitogens: Characterization of a Trypanosoma vivax proline racemase. *Molecular and Biochemical Parasitology*, 163(2), 115-125. View Source
Pyrrole-2-Carboxylic Acid vs. Key Comparators
pKa Comparison with Pyrrole-3-Carboxylic Acid
Pyrrole-2-carboxylic acid (PCA) exhibits a pKa of 4.4 in water at 25°C, making it a moderately stronger acid than its positional isomer, pyrrole-3-carboxylic acid (pKa 5.0) [1]. The measured difference of ΔpKa = 0.6 units corresponds to a roughly 4-fold difference in acid dissociation constant (Ka). This difference is attributed to the proximity of the carboxyl group to the electron-releasing nitrogen atom in the 3-isomer, which stabilizes the undissociated form to a greater extent [1].
pKa ComparisonHead-to-head
ΔpKa = 0.6 (≈4× Ka difference)
Supports pH-dependent reactivity and ionization-state control
A 0.6 pKa unit difference significantly alters the proportion of ionized species at physiological pH (7.4), impacting solubility, membrane permeability, and metal-binding affinity, which are critical parameters for drug discovery and coordination chemistry applications.
In a direct comparison against two Vibrio species, the unsubstituted pyrrole-2-carboxylic acid (PCA) demonstrated superior or equivalent antibacterial potency to its chlorinated analog, 4-chloro-1H-pyrrole-2-carboxylic acid. Against V. parahaemolyticus, both compounds exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. However, against V. cholerae, PCA was twice as potent, with an MIC of 50 μg/mL compared to 100 μg/mL for the 4-chloro derivative [1]. This indicates that chlorine substitution at the 4-position does not universally enhance activity and may be detrimental against certain pathogens.
Antibacterial MIC vs. Chlorinated AnalogDirect comparison
MIC 25 μg/mL (both vs. V. parahaemolyticus); 50 vs. 100 μg/mL (V. cholerae)
Reported MIC context; unsubstituted PCA retains comparable antibacterial spectrum
Chlorine substitution did not improve potency; may introduce pathogen-specific weaknesses
Equipotent against V. parahaemolyticus; 2-fold more potent against V. cholerae
Conditions
Antibacterial assay against V. parahaemolyticus and V. cholerae [1]
Why This Matters
Procuring the unsubstituted PCA (CAS 634-97-9) ensures access to the core pharmacophore responsible for the broad-spectrum activity, while the chlorinated analog may introduce pathogen-specific weaknesses, making PCA the more reliable choice for exploratory antibacterial research.
[1] Ali, S., et al. (2022). Identification of antibacterial metabolites produced by a marine bacterium Halobacillus marinus HMALI004. *Journal of Applied Microbiology*, 133(5), 3030-3040. View Source
Antifungal Activity Against Phytophthora capsici
Pyrrole-2-carboxylic acid (PCA) exhibits potent antifungal activity against the economically significant oomycete pathogen Phytophthora capsici, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL [1]. This represents a class-level potency that, while not directly compared to a specific analog in the same study, is considered high for a natural product against this genus and is consistent with its documented antifungal properties . The activity is a key differentiator for applications in agricultural fungicide discovery, distinguishing PCA from other simple heterocyclic carboxylic acids (e.g., pyrrole-3-carboxylic acid) which lack such reported potency.
Antifungal Activity vs. P. capsiciClass-level inference
The low MIC value establishes PCA as a validated lead compound for anti-Phytophthora programs, providing a strong scientific rationale for its procurement over other pyrrole carboxylic acids lacking this specific activity profile.
[1] Kim, H. S., et al. (2014). Antagonism of antifungal metabolites from Streptomyces griseus H7602 against Phytophthora capsici. *Journal of Microbiology and Biotechnology*, 24(2), 173-178. View Source
Facile Decarboxylation Reactivity
A defining feature of pyrrole-2-carboxylic acid (PCA) is the ease with which it undergoes thermal and acid-catalyzed decarboxylation [1]. This property is a key synthetic handle and differentiates PCA from its positional isomer. While both pyrrole-2-carboxylic and pyrrole-3-carboxylic acids decarboxylate upon heating to ~200°C, the 2-isomer is significantly more labile, a phenomenon exploited in ipso-substitution reactions where the carboxyl group is displaced by electrophiles (e.g., nitration, halogenation) under mild conditions [2]. This reactivity makes PCA a valuable synthon for introducing functional groups at the 2-position of the pyrrole ring, a transformation that is not as readily accessible with the more stable 3-carboxylic acid.
Decarboxylation LabilityClass-level inference
Readily decarboxylates; carboxyl group displaced by electrophiles
Enables ipso‑substitution and decarboxylative coupling strategies
Qualitative reactivity difference vs. more stable 3-isomer
Readily decarboxylates; carboxyl group can be displaced by electrophiles
Comparator Or Baseline
Pyrrole-3-carboxylic acid (more stable; less labile carboxyl group)
Quantified Difference
Qualitative difference in reactivity (class-level inference)
Conditions
Thermal heating or acid-catalyzed conditions [1][2]
Why This Matters
For chemists, the unique lability of the 2-carboxyl group dictates synthetic strategy. Selecting PCA is essential for routes involving decarboxylative coupling or electrophilic ipso-substitution at the pyrrole 2-position, where pyrrole-3-carboxylic acid would be an unsuitable reagent.
[1] Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. *Journal of the American Chemical Society*, 131(33), 11674-11675. View Source
Pyrrole-2-carboxylic acid (PCA) acts as a specific competitive inhibitor of proline racemase (PRAC), an enzyme critical for the infectivity of Trypanosoma parasites (causative agents of Chagas disease and sleeping sickness) [1]. Its inhibitory activity is attributed to its planar structure, which mimics the carbanionic transition state of the racemization reaction [2]. Critically, PCA is not an inhibitor of the closely related enzyme hydroxyproline-2-epimerase (HyPRE), demonstrating a high degree of target selectivity [3]. In contrast, other simple carboxylates like benzoate or acetate do not exhibit this specific, mechanism-based inhibition of proline racemase. This selectivity profile is a unique functional identifier for PCA (CAS 634-97-9).
Proline Racemase SelectivityClass-level inference
Competitive PRAC inhibitor; no HyPRE inhibition
Reported selective target engagement for Trypanosoma enzyme studies
Requires target-specific validation; not shared by simple carboxylates
Antiparasitic Drug DiscoveryMechanistic EnzymologyTrypanosoma
Evidence Dimension
Enzyme inhibition selectivity
Target Compound Data
Competitive inhibitor of Proline Racemase (PRAC); no inhibition of Hydroxyproline-2-Epimerase (HyPRE)
Comparator Or Baseline
Other simple carboxylates (e.g., benzoic acid, acetic acid) which do not inhibit PRAC
Quantified Difference
Qualitative difference in biological activity (class-level inference)
The specific and selective inhibition of proline racemase is a key differentiator for any research program targeting this enzyme. Using a generic or alternative carboxylic acid will not recapitulate this activity, making PCA the essential procurement for this line of investigation.
Antiparasitic Drug DiscoveryMechanistic EnzymologyTrypanosoma
[1] Berneman, A., et al. (2009). Proline racemases are conserved mitogens: Characterization of a Trypanosoma vivax proline racemase. *Molecular and Biochemical Parasitology*, 163(2), 115-125. View Source
[2] Keenan, M. V., & Alworth, W. L. (1974). The inhibition of proline racemase by a transition state analogue: Δ1-pyrroline-2-carboxylate. *Biochemical and Biophysical Research Communications*, 57(2), 500-504. View Source
[3] Goytia, M., et al. (2007). Molecular and structural discrimination of proline racemase and hydroxyproline-2-epimerase from nosocomial and bacterial pathogens. *PLoS ONE*, 2(9), e885. View Source
Pyrrole-2-Carboxylic Acid Applications
Proline Racemase Targeting for Trypanosoma
Researchers focused on developing novel therapies for Chagas disease or Human African Trypanosomiasis should procure pyrrole-2-carboxylic acid as the established competitive inhibitor of proline racemase (PRAC). Its specific mechanism of action, mimicking the enzyme's planar transition state, is a validated starting point for inhibitor design [1]. The compound's selectivity profile, showing no inhibition of the related hydroxyproline-2-epimerase, provides a cleaner pharmacological tool for studying PRAC's role in parasite infectivity and for structure-based drug design [2].
Food Safety and Natural Preservative Research
For studies aimed at controlling the foodborne pathogen *Listeria monocytogenes*, pyrrole-2-carboxylic acid is a proven antibacterial agent with a well-characterized mechanism of action involving membrane disruption [1]. Its demonstrated efficacy in food models, reducing contamination by 2.4 log CFU/cm² on lettuce stem and 1.8 log CFU/cm² on beef after 10 days, positions it as a lead compound for developing natural food preservatives. Its use in this context is supported by detailed lipidomics analysis of its impact on bacterial membranes [1].
Decarboxylative Coupling for Pyrrole Functionalization
Synthetic organic chemists should utilize pyrrole-2-carboxylic acid as a key synthon for reactions exploiting the lability of its 2-carboxyl group. Its facile decarboxylation under thermal or acid-catalyzed conditions makes it an ideal substrate for ipso-substitution reactions, allowing for the introduction of halogens, nitro groups, or other electrophiles at the 2-position of the pyrrole ring [1]. This reactivity is a cornerstone for synthesizing more complex pyrrole-containing scaffolds, such as those found in pharmaceuticals and advanced materials, and is a distinct advantage over the more stable pyrrole-3-carboxylic acid [2].
Anti-Phytophthora Fungicide Discovery
Teams investigating biological control agents for oomycete plant pathogens like *Phytophthora capsici* should source pyrrole-2-carboxylic acid as a validated natural product lead. Its potent in vitro activity (MIC = 4 µg/mL) [1] provides a clear benchmark for structure-activity relationship (SAR) studies aimed at developing new crop protection agents. The compound's well-documented production by *Streptomyces* species also supports its use in studies of microbial biocontrol mechanisms [2].
Application
Selection Property
Validation Focus
Trypanosoma PRAC enzyme studies
Selective proline racemase inhibition profile
Target engagement and selectivity vs. hydroxyproline-2-epimerase
Listeria monocytogenes antibacterial screening and food-model challenge
Reported membrane disruption mechanism and MIC profile
Contamination reduction in food models; membrane lipidomics
Decarboxylative coupling in synthetic chemistry
2‑carboxyl lability under thermal or acid conditions
Ipso‑substitution with electrophiles at the pyrrole 2‑position
Phytophthora capsici fungicide discovery
Reported antifungal activity against P. capsici
In vitro growth inhibition and biocontrol mechanism studies
[1] He, Y., et al. (2023). Insight into the antibacterial activity and membrane-damage mechanism of pyrrole-2-carboxylic acid against Listeria monocytogenes. *LWT*, 184, 114999. View Source
[2] Berneman, A., et al. (2009). Proline racemases are conserved mitogens: Characterization of a Trypanosoma vivax proline racemase. *Molecular and Biochemical Parasitology*, 163(2), 115-125. View Source
[3] Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. *Journal of the American Chemical Society*, 131(33), 11674-11675. View Source
[4] Kim, H. S., et al. (2014). Antagonism of antifungal metabolites from Streptomyces griseus H7602 against Phytophthora capsici. *Journal of Microbiology and Biotechnology*, 24(2), 173-178. View Source
Technical Documentation Hub
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